(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid
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Overview
Description
(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with chlorine and fluorine atoms, as well as a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-fluorobenzofuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine substituents on the benzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Chloro-4-fluorobenzofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
(5-Formylfuran-2-yl)boronic acid: Similar structure but with a formyl group instead of chlorine and fluorine.
2-Furanylboronic acid: Lacks the chlorine and fluorine substituents.
Uniqueness
(5-Chloro-4-fluorobenzofuran-2-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the benzofuran ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound in organic synthesis, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .
Properties
Molecular Formula |
C8H5BClFO3 |
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Molecular Weight |
214.39 g/mol |
IUPAC Name |
(5-chloro-4-fluoro-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H5BClFO3/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3,12-13H |
InChI Key |
HDMHOBZONVRXRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2F)Cl)(O)O |
Origin of Product |
United States |
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